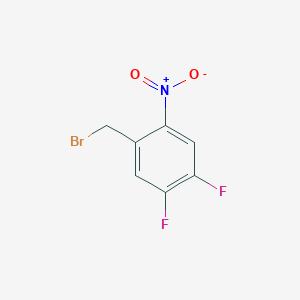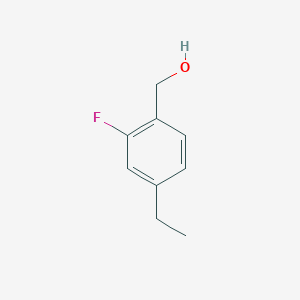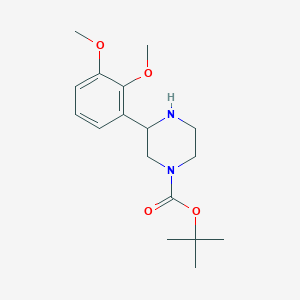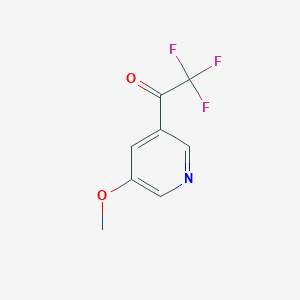
2,2,2-Trifluoro-1-(5-methoxypyridin-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(5-methoxypyridin-3-yl)ethanone is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.14 g/mol . It is characterized by the presence of a trifluoromethyl group and a methoxypyridinyl group, making it a valuable compound in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methoxypyridin-3-yl)ethanone typically involves the reaction of 5-methoxypyridine-3-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and safety in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(5-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(5-methoxypyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(5-fluoro-2-methoxypyridin-3-yl)ethanone: Similar in structure but with a fluorine atom instead of a hydrogen atom on the pyridine ring.
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone: Another similar compound with a fluorine atom on the pyridine ring.
Uniqueness
2,2,2-Trifluoro-1-(5-methoxypyridin-3-yl)ethanone is unique due to the presence of both trifluoromethyl and methoxypyridinyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-2-5(3-12-4-6)7(13)8(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
YDRPCQBPBUZDLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


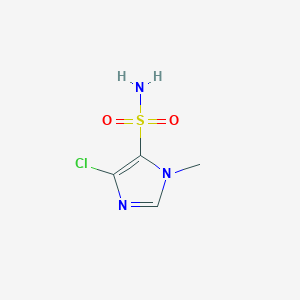
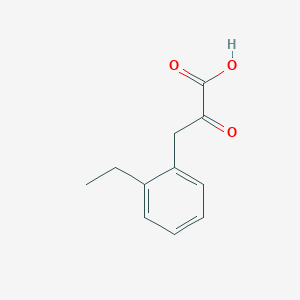
![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
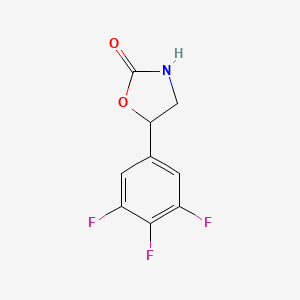
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
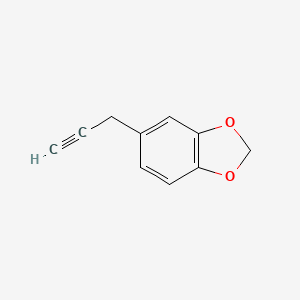
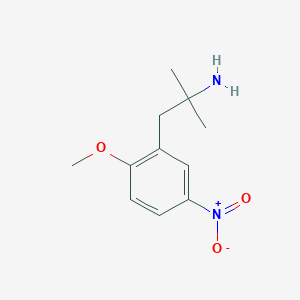
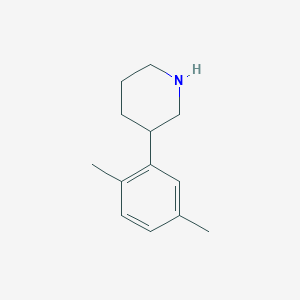
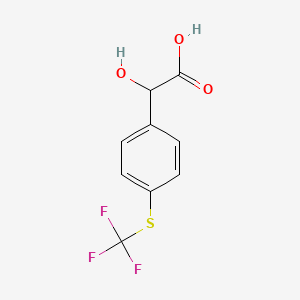

![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
